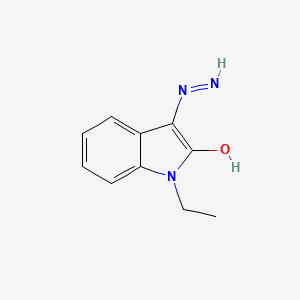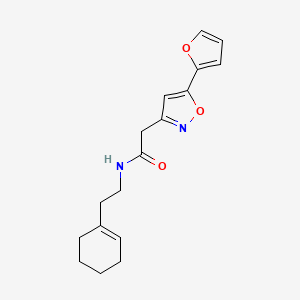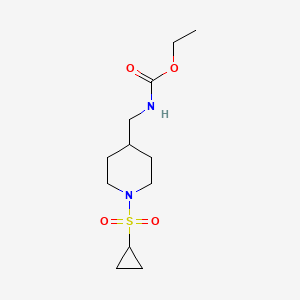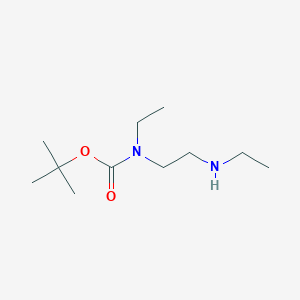
1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one is a chemical compound with the molecular formula C10H11N3O and a molecular weight of 189.218 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 1-Ethyl-3-hydrazono-1,3-dihydro-indol-2-one consists of 10 carbon atoms, 11 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Antiviral Activity
Indole derivatives, including 1-Ethyl-3-hydrazonoindolin-2-one, have been studied for their potential antiviral properties. Compounds with the indole scaffold have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to inhibit these viruses makes these compounds valuable for further research and development into antiviral medications.
Anti-HIV Activity
The fight against HIV has led researchers to explore indole derivatives as potential anti-HIV agents. Novel indolyl and oxochromenyl xanthenone derivatives have been synthesized and investigated for their efficacy against HIV-1 through molecular docking studies . These findings could pave the way for new treatments for HIV/AIDS.
Antitubercular Activity
Indole derivatives derived from pyridine and indole have been prepared and investigated for their in vitro antitubercular activity. These compounds have shown promising results against Mycobacterium tuberculosis and Mycobacterium bovis, which are responsible for tuberculosis in humans and cattle, respectively . This application is crucial, given the global health burden of tuberculosis.
Antioxidant and Anti-Diabetic Activities
Isatin-based Schiff bases, which include the 1-Ethyl-3-hydrazonoindolin-2-one scaffold, have been synthesized and evaluated for their antioxidant and anti-diabetic activities. These compounds have shown significant a-amylase inhibitory activity, which is important for managing diabetes mellitus . Additionally, their antioxidant properties contribute to their therapeutic potential.
Anti-Alzheimer and Anti-Arthritic Activities
The same isatin-based Schiff bases have also been tested for anti-Alzheimer and anti-arthritic activities. These compounds have demonstrated inhibitor activity against enzymes associated with Alzheimer’s disease and arthritis, suggesting a potential role in treating these conditions .
Anti-Breast Cancer Activity
A compound with a 3-hydrazonoindolin-2-one scaffold has been designed and biologically evaluated for its anti-breast cancer activity. This compound, identified as HI 5, exhibits pronounced CDK2 inhibitory activity and cytotoxicity in human breast cancer MCF-7 cell line . It represents a promising avenue for the development of new breast cancer therapies.
properties
IUPAC Name |
3-diazenyl-1-ethylindol-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-13-8-6-4-3-5-7(8)9(12-11)10(13)14/h3-6,11,14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYGJTYWRDZUJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1O)N=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101327662 |
Source


|
| Record name | 3-diazenyl-1-ethylindol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
21.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24836872 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
62295-16-3 |
Source


|
| Record name | 3-diazenyl-1-ethylindol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101327662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B2595543.png)
![3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2595546.png)
![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2595547.png)



![2-((4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)methyl)-4-(thiophen-2-yl)thiazole](/img/structure/B2595555.png)
![1,3-Benzothiazol-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2595556.png)
![N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide](/img/structure/B2595557.png)


![N-(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2595564.png)
![(3r,5r,7r)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)adamantane-1-carboxamide](/img/structure/B2595565.png)
![N-(4-bromo-3-methylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2595566.png)